molecular formula C19H23N3O3 B249119 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B249119
M. Wt: 341.4 g/mol
InChI Key: CZJSHMPBHPFZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DPPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DPPE belongs to the class of piperazine derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. This compound has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been found to modulate several biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the prefrontal cortex, leading to enhanced cognitive function. This compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, its limited solubility in water and low bioavailability may limit its use in in vivo studies.

Future Directions

There are several future directions for 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine research, including the development of more potent and selective analogs, the exploration of its potential applications in the treatment of neurodegenerative disorders, and the investigation of its effects on other neurotransmitter systems. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in medical research. Its pharmacological activities, mechanism of action, and biochemical and physiological effects make it a promising candidate for further study. Future research is needed to fully understand its potential applications and limitations.

Synthesis Methods

1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23N3O3/c1-24-17-7-3-5-16(18(17)25-2)14-21-9-11-22(12-10-21)19(23)15-6-4-8-20-13-15/h3-8,13H,9-12,14H2,1-2H3

InChI Key

CZJSHMPBHPFZRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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